molecular formula C7H6FNO2 B025819 Methyl 5-Fluoropyridine-2-carboxylate CAS No. 107504-07-4

Methyl 5-Fluoropyridine-2-carboxylate

Cat. No. B025819
M. Wt: 155.13 g/mol
InChI Key: KCMBKUFSDZMQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04638068

Procedure details

The methyl 5-aminopicolinate (2.2 g) is dissolved in 5.5 ml 48% fluoroboric acid and 20 ml 95% ethanol. This mixture is cooled, with stirring, to -3° C. and then 1.81 g n-butyl nitrite added dropwise. After a further one-half hour at -3° C., 0.5 ml n-butyl nitrite is added slowly and stirring continued for one-half hour at 0° C. After adding 20 ml ether carefully, the mixture is rapidly filtered, and the solid washed twice with cold hexane. The solid is suspended in 100 ml heptane, and the suspension slowly heated with stirring. At about 60° C., a vigorous exothermic reaction occurs. Heating is then continued to 80° C. A red oil separates on the sides of the flask. The heptane solution is filtered, and the filtrate concentrated to give the desired product. The red oil is dissolved in water, excess sodium bicarbonate solution added, and the solution extracted with ethyl acetate. The ethyl acetate extract is washed with saturated brine, dried and concentrated. The residue is chromatographed on silica gel and the product, methyl 5-fluoropicolinate, eluted with 1:1-ether:hexane. This material is used directly for the preparation of the picolinic acid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1.N(OCCCC)=O.CCOCC.[F:24][B-](F)(F)F.[H+]>C(O)C>[F:24][C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
NC=1C=CC(=NC1)C(=O)OC
Name
Quantity
5.5 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Step Two
Name
Quantity
1.81 g
Type
reactant
Smiles
N(=O)OCCCC
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
N(=O)OCCCC
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-3 °C
Stirring
Type
CUSTOM
Details
with stirring, to -3° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture is cooled
WAIT
Type
WAIT
Details
After a further one-half hour at -3° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for one-half hour at 0° C
FILTRATION
Type
FILTRATION
Details
the mixture is rapidly filtered
WASH
Type
WASH
Details
the solid washed twice with cold hexane
TEMPERATURE
Type
TEMPERATURE
Details
the suspension slowly heated
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
At about 60° C., a vigorous exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
is then continued to 80° C
FILTRATION
Type
FILTRATION
Details
The heptane solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=NC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.